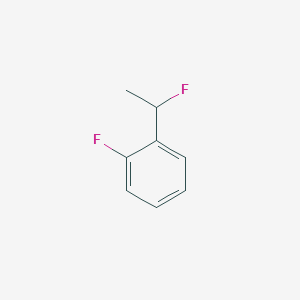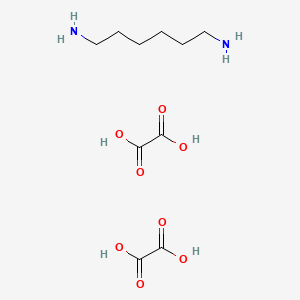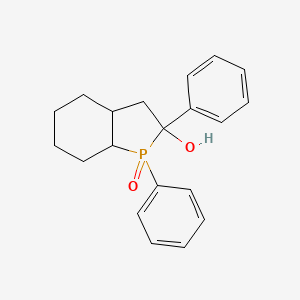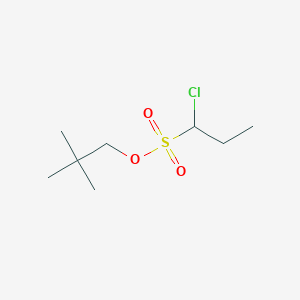
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate is an organic compound with a complex structure that includes a sulfonate group, a chlorine atom, and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 1-chloropropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropyl alcohol with chloropropane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The sulfonate group can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, or amines depending on the nucleophile used.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the specific reaction, products can vary widely.
Applications De Recherche Scientifique
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of sulfonate-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropyl 1-chloropropane-1-sulfonate involves its reactivity with nucleophiles and bases. The chlorine atom acts as a leaving group in substitution reactions, while the sulfonate group can participate in various redox processes. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylpropyl 2-methyl-1-phenyl-1-propane sulfonate
- 2,2-Dimethylpropyl p-tolyl sulfone
- 1-Propanesulfonic acid, 1-chloro-, 2,2-dimethylpropyl ester
Uniqueness
2,2-Dimethylpropyl 1-chloropropane-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity patterns. Its branched structure also influences its physical properties and reactivity compared to linear analogs.
Propriétés
Numéro CAS |
89841-21-4 |
|---|---|
Formule moléculaire |
C8H17ClO3S |
Poids moléculaire |
228.74 g/mol |
Nom IUPAC |
2,2-dimethylpropyl 1-chloropropane-1-sulfonate |
InChI |
InChI=1S/C8H17ClO3S/c1-5-7(9)13(10,11)12-6-8(2,3)4/h7H,5-6H2,1-4H3 |
Clé InChI |
OEVCCIJLFDAAAL-UHFFFAOYSA-N |
SMILES canonique |
CCC(S(=O)(=O)OCC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


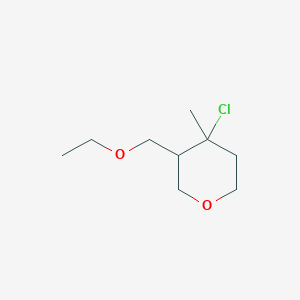

![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
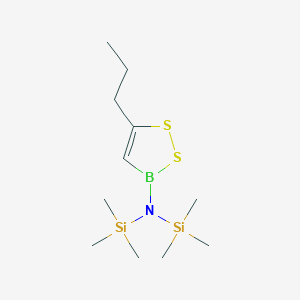
![2-[(Ethoxycarbonothioyl)sulfanyl]ethyl pentanoate](/img/structure/B14372429.png)
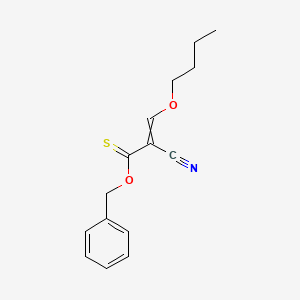
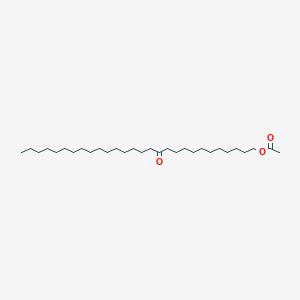
![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B14372452.png)
![2-Methyl-1-propyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14372457.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)

